BCN-PEG1-Val-Cit-PABC-OH

click chemistry SPAAC kinetics antibody conjugation

Achieving precise, reproducible drug-to-antibody ratios (DAR) without cytotoxic catalysts remains a bottleneck in ADC development. This heterobifunctional linker enables site-specific conjugation via copper-free SPAAC click chemistry. - **Cathepsin B Activation**: Val-Cit-PABC motif provides 300-fold lysosomal release vs. plasma stability (t½ >120 h). - **Reduced Aggregation**: Single PEG1 spacer improves solubility at high DAR (>4). - **IND-Ready**: Enables homogeneous DAR, simplifying QC and regulatory filing.

Molecular Formula C34H50N6O8
Molecular Weight 670.8 g/mol
Cat. No. B15143316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-PABC-OH
Molecular FormulaC34H50N6O8
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
InChIInChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1
InChIKeyOSYNANIXGPEZED-HTSKXJMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-PABC-OH: Cleavable ADC Linker


BCN-PEG1-Val-Cit-PABC-OH is a heterobifunctional linker designed for antibody-drug conjugate (ADC) development. It integrates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a Val-Cit dipeptide substrate for cathepsin B-mediated cleavage, and a p-aminobenzylcarbamate (PABC) self-immolative spacer. The single ethylene glycol (PEG1) unit provides a compact hydrophilic spacer that minimizes steric hindrance during click conjugation [1].

Bioorthogonal SPAAC conjugation for copper-free, site-specific ADC assembly
PEG1‑enhanced solubility supports reduced aggregation in high‑DAR research constructs
Cathepsin B‑cleavable Val‑Cit‑PABC for traceless payload release in lysosomal environment

Why Generic Linkers Cannot Substitute for BCN-PEG1-Val-Cit-PABC-OH


Replacing BCN with DBCO (dibenzocyclooctyne) changes SPAAC reaction rates and plasma stability [1]. Altering the PEG1 spacer to PEG4 or removing it entirely modifies solubility and ADC aggregation propensity [2]. Substituting Val-Cit with other dipeptides (e.g., Val-Ala) drastically reduces cathepsin B cleavage efficiency, directly impacting tumor-specific payload release [3]. Therefore, generic substitution without quantitative validation compromises ADC performance.

Target Linker
BCN‑PEG1‑Val‑Cit‑PABC‑OH: copper‑free SPAAC handle, site‑specific conjugation, homogeneous DAR
Potential Substitute
Maleimide‑thiol or azide‑based linkers: stochastic DAR distribution, aggregation risk, or Cu(I) catalyst toxicity may compromise antibody integrity
Similar cleavable dipeptide linkers may not provide equivalent bioorthogonality or DAR control; substitution requires conjugation‑fidelity validation.

BCN-PEG1-Val-Cit-PABC-OH: Key Evidence


Copper-Free SPAAC for Cytocompatible Conjugation

In a direct head-to-head comparison of second-order rate constants for reaction with benzyl azide in CD3CN/H2O (1:1 v/v), BCN exhibited a rate constant of 0.44 M⁻¹s⁻¹, while DBCO showed 0.31 M⁻¹s⁻¹ [1]. This represents a 42% faster reaction rate for the BCN handle.

SPAAC vs. CuAAC
Class‑level
BCN SPAAC (k ~0.1‑1 M⁻¹s⁻¹) avoids cytotoxic Cu(I); CuAAC requires copper catalyst that can damage biomolecules
Supports copper‑free bioconjugation workflows for sensitive payloads
Reaction rate comparison from reported kinetic studies; cytocompatibility advantage inferred from class behavior
click chemistry SPAAC kinetics antibody conjugation bioconjugation

PEG1 Spacer Enhances Aqueous Solubility

In a cross-study comparable analysis, BCN-PEG4-OH incubated in human plasma at 37°C showed 95.2% remaining after 24 hours, whereas DBCO-PEG4-OH under identical conditions showed 78.3% remaining [1]. The quantified difference is a 16.9% higher retention for the BCN analog.

Solubility & Aggregation
Cross‑study
PEG1 spacer increases aggregation onset concentration beyond 50 mg/mL vs. non‑PEGylated linkers that aggregate at DAR>4
Supports formulation development for high‑DAR ADC research
Aggregation threshold derived from cross‑study comparisons; validate under target conjugation conditions
plasma stability click chemistry ADC stability in vivo half-life

Site-Specific Conjugation for Precise DAR Control

In a direct head-to-head enzymatic assay using recombinant human cathepsin B at pH 5.5, the Val-Cit-PABC-pNP substrate showed a cleavage half-life (t₁/₂) of 2.1 hours, while the Val-Ala-PABC-pNP analog exhibited a t₁/₂ exceeding 24 hours with minimal detectable cleavage [1]. The Val-Cit dipeptide thus achieves >10-fold faster cathepsin B-mediated release.

DAR Homogeneity
Class‑level
Site‑specific SPAAC yields up to 80% single‑DAR species vs. broad DAR0‑8 distribution from maleimide‑thiol
Facilitates reproducible ADC characterization and batch consistency
Homogeneity data from class‑level evidence; site‑specific efficiency depends on azide incorporation
cathepsin B dipeptide cleavage ADC linker tumor selectivity

Superior Serum Stability of Val-Cit-PABC

In a cross-study comparable analysis of anti-HER2 ADCs (DAR ~4), the linker without PEG (BCN-Val-Cit-PABC-OH) resulted in 18% high molecular weight aggregates by SEC, whereas BCN-PEG1-Val-Cit-PABC-OH reduced aggregation to 9% under identical conjugation and storage conditions [1]. The single PEG1 unit decreased aggregation by 50%.

Plasma Stability
Cross‑study
Val‑Cit‑PABC plasma t½ >120 h (cathepsin B activation ratio ~300‑fold) vs. hydrazone t½ ~24 h
Supports research models requiring stable systemic exposure and lysosomal‑selective release
Cleavage efficiency validated in tumor homogenate assays; in vivo context may require further verification
ADC aggregation PEG spacer hydrophilicity DAR

BCN-PEG1-Val-Cit-PABC-OH: Applications


Site-Specific ADC with Precise DAR

The 42% faster SPAAC kinetics of BCN over DBCO [1] enables efficient conjugation to azide-tagged antibodies (e.g., metabolically labeled or enzymatically introduced azides). This reduces reaction time to <2 hours at 25°C and minimizes the required linker excess (2-3 equivalents vs. 5-10 for DBCO), directly lowering manufacturing costs and improving product homogeneity.

Serum-Stable ADCs with Bystander Killing

The Val-Cit dipeptide achieves >10-fold faster cleavage by cathepsin B compared to Val-Ala [2]. This linker is optimal for ADCs targeting solid tumors (e.g., breast, ovarian, pancreatic) where cathepsin B is upregulated. Quantified release half-life of 2.1 hours at lysosomal pH ensures rapid intracellular drug activation, while plasma stability exceeds 24 hours to minimize systemic toxicity.

IND-Enabling ADC Manufacturing

The single PEG1 spacer reduces ADC aggregation by 50% compared to non-PEG analogs [3]. This enables development of ADCs with drug-to-antibody ratios (DAR) up to 6 while maintaining <10% aggregates, supporting preclinical in vivo efficacy studies where aggregation often confounds pharmacokinetic and toxicity data.

Application
Selection Property
Validation Focus
Site‑specific ADC conjugation studies
Copper‑free SPAAC reactivity with PEG1 solubility
DAR homogeneity and aggregation assessment
Serum‑stable payload release research
Cathepsin B‑selective Val‑Cit‑PABC cleavage
Plasma stability and lysosomal activation ratio
ADC manufacturing process development
Copper‑free, homogeneous conjugation chemistry
Process yield consistency and reduced purification burden

Technical Documentation Hub

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27 linked technical documents
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